![molecular formula C15H9N3O B1192851 11-nitroso-10H-indeno[1,2-b]quinoxaline CAS No. 23146-22-7](/img/structure/B1192851.png)

11-nitroso-10H-indeno[1,2-b]quinoxaline

Descripción general

Descripción

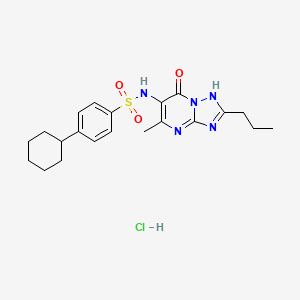

11-nitroso-10H-indeno[1,2-b]quinoxaline is an intriguing nitrogen-containing heterocyclic compound. It belongs to the class of 11H-indeno[1,2-b]quinoxalin-11-one derivatives . These compounds serve as valuable intermediates in organic synthesis and hold potential for pharmaceutical applications .

Synthesis Analysis

A novel derivative, 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone (compound 3) , has been synthesized. The synthesis process involves the reaction of appropriate precursors to yield this compound .

Molecular Structure Analysis

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Age-Related Macular Degeneration (AMD) Treatment

IQ-1S has been studied for its potential in treating AMD, a leading cause of irreversible visual impairment. It operates as a c-Jun N-terminal kinase (JNK) inhibitor, which plays a crucial role in inflammation and oxidative stress associated with AMD . Treatment with IQ-1S has shown to improve blood circulation, enhance the functional activity of the retinal pigment epithelium, and reduce degeneration of photoreceptors and neurons in the inner layers of the retina .

Alzheimer’s Disease (AD) Prevention

Research indicates that IQ-1S can suppress neurodegenerative processes in the brain, particularly in the context of AD. By inhibiting JNK signaling pathways, IQ-1S may prevent the development of AD and other neurodegenerative diseases. Early-stage treatment in animal models has shown a decrease in neuron destruction and normalization of the glioneuronal index .

Stroke Injury Protection

IQ-1S has demonstrated neuroprotective effects in a rat model of focal cerebral ischemia (FCI). Administration of IQ-1S reduced JNK-dependent phosphorylation of c-Jun, suggesting its role in protecting against stroke injury when administered in therapeutic and prophylactic regimens .

Anti-Cancer Activity

Compounds derived from indeno[1,2-b]quinoxalinones, including IQ-1S, have shown potential pharmaceutical applications with anti-cancer activities. Their properties suggest they could play a role in inhibiting the growth and proliferation of cancer cells .

Inflammatory Response Modulation

IQ-1S free acid is a potent inhibitor of pro-inflammatory cytokines and nitric oxide production by human and murine monocyte/macrophages. It has shown efficacy in reducing the production of key inflammatory mediators such as TNF-α, IL-1α, IL-1β, IL-6, and IL-10, indicating its potential use in controlling inflammatory responses .

Pharmacological Research Tool

Due to its binding affinity for JNKs and its ability to inhibit NF-κB/AP-1 activity, IQ-1S serves as a valuable tool in pharmacological research. It is used to study the JNK signaling pathway and its role in various diseases, providing insights into the development of new therapeutic strategies .

Mecanismo De Acción

Target of Action

IQ-1S, also known as 11-nitroso-10H-indeno[1,2-b]quinoxaline, IQ-1S free acid, or IQ-1S (free acid), primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK3 . JNKs are involved in various cellular processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

IQ-1S acts as a selective inhibitor of JNK3, demonstrating high affinity for JNK3 compared to JNK1 and JNK2 . It inhibits JNK enzymatic activity, leading to a reduction in JNK-dependent phosphorylation of c-Jun . This interaction suppresses the JNK signaling pathway, which is implicated in neurodegenerative diseases and other conditions .

Biochemical Pathways

The primary biochemical pathway affected by IQ-1S is the JNK signaling pathway. By inhibiting JNK3, IQ-1S suppresses the activation of this pathway, which plays a crucial role in cellular responses to stress and is associated with neurodegenerative processes . The suppression of this pathway can prevent the development of diseases like Alzheimer’s disease (AD) and potentially other neurodegenerative diseases .

Result of Action

IQ-1S has been shown to have neuroprotective effects. In studies, treatment with IQ-1S led to the suppression of neurodegenerative processes in the cerebral cortex of rats . This was evidenced by an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index . These results suggest that IQ-1S could be a promising strategy for the prevention of early neurodegenerative disorders and possibly the treatment of AD .

Propiedades

IUPAC Name |

11-nitroso-10H-indeno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYIWCNPSZNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11H-indeno[1,2-b]quinoxalin-11-one oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.